![molecular formula C19H30N4O2 B2951875 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide CAS No. 1333727-35-7](/img/structure/B2951875.png)
2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide, also known as ACPA, is a potent and selective agonist of the cannabinoid type 1 receptor (CB1R). It was first synthesized in 1999 and has since been widely used in scientific research to understand the function and therapeutic potential of the CB1R.
Mechanism of Action
2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide is a selective agonist of CB1R, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of CB1R by 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, resulting in the modulation of various cellular functions.
Biochemical and Physiological Effects:
2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of energy balance and glucose homeostasis, and the modulation of pain perception. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide in lab experiments is its high selectivity for CB1R, which allows for the specific modulation of CB1R signaling without affecting other receptors. However, one limitation of using 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Future Directions
1. Investigating the therapeutic potential of 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide in the treatment of obesity and diabetes.
2. Exploring the role of 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide in the modulation of pain perception and the development of novel analgesic therapies.
3. Investigating the potential of 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide as a neuroprotective agent in the treatment of neurodegenerative diseases.
4. Studying the effects of 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide on the modulation of immune function and inflammation.
5. Developing novel 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide derivatives with improved pharmacokinetic properties for therapeutic applications.
Synthesis Methods
The synthesis of 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide involves the reaction of 1-cyanocyclohexylamine with 2-acetyl-1-pyrroline to form 1-(1-cyanocyclohexyl)-2-acetylpyrrolidine. This intermediate is then reacted with ethyl chloroacetate to give 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide.
Scientific Research Applications
2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide has been extensively used in scientific research to study the role of CB1R in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, neuropathic pain, and drug addiction.
properties
IUPAC Name |
2-[2-(1-acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-15(24)23-12-6-8-17(23)16-7-5-11-22(16)13-18(25)21-19(14-20)9-3-2-4-10-19/h16-17H,2-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFKXNZYPPTZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2CCCN2CC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
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